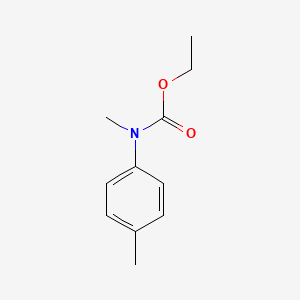

p-Tolyl methyl urethane

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl N-methyl-N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)12(3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |

InChI Key |

ZPJIARFYUJLZKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications

- Material Science : this compound’s balance of rigidity and flexibility makes it ideal for structural adhesives and elastomers requiring moderate thermal stability .

- Pharmaceuticals : Retaining the p-tolyl group is essential for maintaining anti-inflammatory efficacy in drug design .

- Limitations : Poor acid/base resistance necessitates protective coatings in industrial applications .

Preparation Methods

Three-Step Continuous Process via Methyl Isocyanate Intermediate

The most scalable method, described in Patent CN85109417A , involves a three-step continuous process optimized for high yield (>98%) and minimal byproduct formation:

-

Step 1: Formation of Phenyl-N-Methyl Urethane

Diphenyl carbonate reacts with methylamine in a molar ratio of 1:0.8–1:1 at 20–80°C under atmospheric pressure. This exothermic reaction produces phenyl-N-methyl urethane and phenol, with continuous circulation of unreacted reagents ensuring near-quantitative conversion. -

Step 2: Thermal Decomposition to Methyl Isocyanate

Phenyl-N-methyl urethane undergoes controlled pyrolysis at 180–220°C under reduced pressure (200 mmHg to atmospheric), generating methyl isocyanate (MIC) and phenol. Partial condensation separates MIC gas from liquid phenol, enabling MIC purification. -

Step 3: Carbamation of p-Cresol

MIC reacts with p-cresol (4-methylphenol) in inert solvents (e.g., toluene or ethyl acetate) at 0–50°C. Catalysts such as triethylamine (0.001–0.1 mol per mole of p-cresol) accelerate the reaction, yielding this compound. The product precipitates upon cooling and is isolated via filtration.

Key Advantages :

-

Continuous operation reduces MIC exposure, enhancing safety.

-

Catalyst recycling minimizes costs.

Direct Carbamation Using Preformed Methyl Isocyanate

For laboratories lacking continuous reactors, preformed MIC is reacted with p-cresol under anhydrous conditions:

Procedure :

-

Dissolve p-cresol (1.0 equiv) in dichloromethane.

-

Add MIC (1.05 equiv) dropwise at 0°C under nitrogen.

-

Stir for 12–24 hours at 25°C.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–92% (dependent on MIC purity).

Reaction Optimization and Catalytic Systems

Catalyst Screening

Organotin compounds (e.g., dibutyltin dilaurate) and tertiary amines (e.g., DMAP) are compared in Table 1 :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | 25 | 24 | 89 |

| Dibutyltin dilaurate | 25 | 6 | 95 |

| DMAP | 25 | 12 | 91 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >99% purity, with retention time = 8.2 min.

Emerging Methodologies

Q & A

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra for p-tolyl methyl urethane?

- Answer : Anharmonic corrections (VPT2) improve DFT-predicted IR frequencies. Solvent effects are modeled using PCM (Polarizable Continuum Model). Compare experimental spectra acquired at low temperature (to reduce thermal broadening) with simulations .

Methodological Notes

- Data Validation : Cross-reference findings with peer-reviewed databases (e.g., SciFinder, Reaxys) and prioritize journals with rigorous peer review (e.g., Journal of Organic Chemistry) .

- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldlotch, ≥99% purity), instrument calibration details, and raw data deposition practices (e.g., GitHub repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.